- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

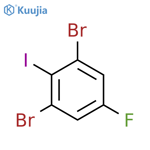

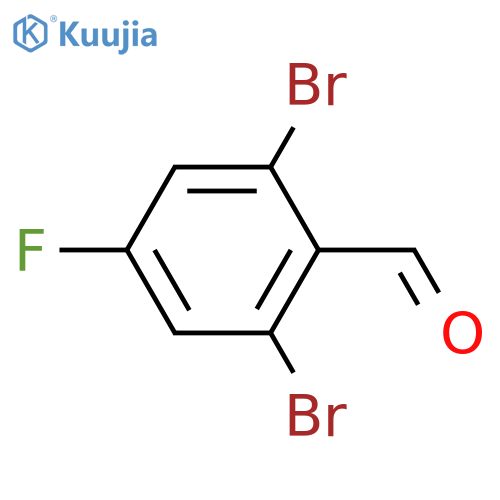

Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure

상품 이름:2,6-dibromo-4-fluoro-benzaldehyde

CAS 번호:938467-02-8

MF:C7H3Br2FO

메가와트:281.904524087906

MDL:MFCD13186760

CID:1981672

PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 2,6-Dibromo-4-fluorobenzaldehyde

- 2,6-Difluoro-4-fluorobenzaldehyde

- 2,6-Dibromo-4-fluoro-benzaldehyde

- 2,6-dibromo-4-fluoro- Benzaldehyde

- ULSMYJACTJXCRB-UHFFFAOYSA-N

- Benzaldehyde, 2,6-dibromo-4-fluoro-

- FCH1380825

- PC49660

- AM805195

- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)

- SCHEMBL1726007

- AS-39672

- EN300-373831

- Z1269117182

- 938467-02-8

- AKOS027256121

- MFCD13186760

- AB93074

- 26-DIBROMO-4-FLUOROBENZALDEHYDE

- CS-0037406

- SY126642

- DB-337949

- 2,6-dibromo-4-fluoro-benzaldehyde

-

- MDL: MFCD13186760

- 인치: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

- InChIKey: ULSMYJACTJXCRB-UHFFFAOYSA-N

- 미소: O=CC1C(Br)=CC(F)=CC=1Br

계산된 속성

- 정밀분자량: 281.85142g/mol

- 동위원소 질량: 279.85347g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 141

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.9

- 토폴로지 분자 극성 표면적: 17.1

2,6-dibromo-4-fluoro-benzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 97% | 5g |

¥1324.00 | 2024-04-24 | |

| Ambeed | A286805-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$164.0 | 2025-02-24 | |

| abcr | AB287518-1 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 1 g |

€263.10 | 2023-07-20 | ||

| abcr | AB287518-5 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5 g |

€813.20 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

¥1060.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D917538-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB287518-5g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5g |

€163.60 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 1g |

¥223.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |

2,6-dibromo-4-fluoro-benzaldehyde |

938467-02-8 | 95% | 1g |

1251.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 100mg |

¥50.0 | 2024-07-18 |

2,6-dibromo-4-fluoro-benzaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,

합성회로 3

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

합성회로 4

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

참조

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

합성회로 6

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

참조

- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

참조

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

합성회로 11

반응 조건

1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane

참조

- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

합성회로 12

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

참조

- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

합성회로 13

반응 조건

참조

- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

2,6-dibromo-4-fluoro-benzaldehyde 관련 문헌

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) 관련 제품

- 1498983-02-0(1-2-(4-chlorophenyl)ethyl-1H-pyrazol-4-amine)

- 2229569-06-4(3-(2-bromo-4-methoxyphenyl)methyl-3-methoxyazetidine)

- 1805334-72-8(Methyl 3,4-dichloro-6-(difluoromethyl)pyridine-2-acetate)

- 5890-26-6(Xanthoplanine Iodide)

- 1503009-54-8([1-(2,4,6-Trimethoxyphenyl)cyclopropyl]methanamine)

- 2229072-97-1(2-{1-2-(propan-2-yl)-1,3-thiazol-5-ylcyclopropyl}propan-2-amine)

- 922116-64-1(N-2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(3-methoxyphenyl)ethanediamide)

- 66367-04-2(2-[(4-Chloro-2-nitrophenyl)amino]acetic acid)

- 1804493-98-8(2-Cyano-4-(difluoromethyl)-3-hydroxypyridine-5-acetic acid)

- 1368113-19-2(5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

순결:99%/99%

재다:5g/25g

가격 ($):192.0/958.0